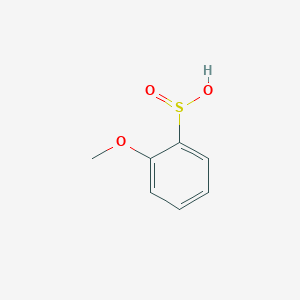

o-Methoxybenzenesulphinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxybenzenesulfinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S/c1-10-6-4-2-3-5-7(6)11(8)9/h2-5H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLEOBKHAPXSNGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10927310 | |

| Record name | 2-Methoxybenzene-1-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13165-78-1 | |

| Record name | 2-Methoxybenzenesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13165-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Methoxybenzenesulphinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013165781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxybenzene-1-sulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10927310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-methoxybenzenesulphinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.810 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure of o-Methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solid-state structure of o-methoxybenzoic acid (also known as o-anisic acid, CAS 579-75-9). As a key intermediate in organic synthesis and a subject of study in medicinal chemistry, a thorough understanding of its three-dimensional atomic arrangement is critical for predicting its physicochemical properties and behavior in various applications, including drug development. This document details the experimental methodologies for determining its crystal structure, presents a granular analysis of its molecular geometry and supramolecular architecture, and discusses the implications of these structural features. The analysis is grounded in authoritative crystallographic data and provides field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Solid-State Characterization

Chemical Identity and Physicochemical Properties

o-Methoxybenzoic acid is an aromatic organic compound with the molecular formula C₈H₈O₃. It presents as a white crystalline solid with a melting point reported between 101 to 103 °C. Its structure consists of a benzene ring substituted with a carboxylic acid and a methoxy group at adjacent (ortho) positions. This specific arrangement distinguishes it significantly from its meta and para isomers, primarily through the potential for intramolecular interactions.

Importance in Pharmaceutical and Materials Science

The solid-state properties of an active pharmaceutical ingredient (API) or a key intermediate are of paramount importance. The crystal structure dictates critical parameters such as solubility, dissolution rate, stability, and mechanical properties. For o-methoxybenzoic acid, which serves as a building block in the synthesis of more complex molecules, controlling its solid form is essential for ensuring reaction consistency and purity of the final product. Furthermore, understanding its potential for polymorphism—the ability to exist in multiple crystal forms—is a critical risk assessment step in drug development.

The Ortho Isomer Distinction: A Case for Steric and Electronic Influence

Unlike its para-isomer, where the substituent groups are distant, the proximity of the carboxylic acid and methoxy groups in o-methoxybenzoic acid creates a unique electronic and steric environment. This arrangement allows for potential intramolecular hydrogen bonding, which can significantly influence the molecule's conformation and its subsequent packing in the crystal lattice. Determining the precise nature of these interactions is key to understanding the compound's behavior.

Experimental Determination of Crystal Structure

The definitive method for elucidating the atomic arrangement in a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). This process involves growing a high-quality single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, from which the atomic structure is solved.

Protocol 1: Crystal Growth by Slow Evaporation

The foundation of a successful SC-XRD analysis is a well-ordered, single crystal of suitable size and quality. Slow evaporation is a reliable technique for achieving this.

Causality: The rationale behind slow evaporation is to maintain the solution at a state of slight supersaturation for an extended period. This controlled approach allows molecules to deposit onto a growing crystal lattice in an ordered fashion, minimizing the formation of defects or polycrystalline material that can occur with rapid precipitation.

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent system in which o-methoxybenzoic acid has moderate solubility. A binary solvent system, such as toluene and carbon tetrachloride (1:1), has been shown to be effective.

-

Solution Preparation: Prepare a saturated or near-saturated solution of o-methoxybenzoic acid at room temperature. Gentle warming can be used to dissolve the solute completely.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean crystallizing dish or vial. This step removes any particulate matter that could act as unwanted nucleation sites.

-

Controlled Evaporation: Cover the container with a perforated lid (e.g., Parafilm with a few pinholes). This restricts the rate of solvent evaporation.

-

Incubation: Place the container in a vibration-free environment at a constant temperature.

-

Harvesting: Over several days or weeks, prismatic crystals will form. Carefully harvest a suitable crystal (e.g., 0.5 x 0.4 x 0.3 mm) for analysis.

Protocol 2: Single-Crystal X-ray Diffraction (SC-XRD) Workflow

Causality: SC-XRD leverages the principle that a crystal lattice will diffract an incident X-ray beam in a predictable pattern (Bragg's Law). The geometry and intensity of the diffracted spots are directly related to the arrangement of atoms within the unit cell. A modern automated diffractometer is used to systematically collect thousands of these reflections.

Step-by-Step Methodology:

-

Crystal Mounting: The selected crystal is mounted on a goniometer head, typically using a cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is centered in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffractometer then rotates the crystal through a series of angles, collecting diffraction images at each step until a complete dataset is obtained.

-

Data Reduction: The raw image data is processed to integrate the intensities of each diffraction spot, apply corrections for experimental factors (like Lorentz and polarization effects), and generate a reflection file.

-

Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement: An atomic model is fitted to the electron density map. The atomic positions and thermal parameters are then refined using a full-matrix least-squares method to achieve the best fit between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed by metrics such as the R-factor.

Crystal Structure Analysis of o-Methoxybenzoic Acid

The crystal structure of o-methoxybenzoic acid was determined and reported by Masood Parvez in Acta Crystallographica (1987). The following analysis is based on this authoritative work.

Crystallographic Data Summary

The key parameters defining the crystal lattice and the conditions of the structure determination are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₈H₈O₃ | |

| Molecular Weight | 152.15 g/mol | |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | |

| Unit Cell Dimensions | a = 7.719(2) Åb = 14.911(3) Åc = 6.994(2) Åβ = 115.52(2)° | |

| Unit Cell Volume (V) | 726.5 ų | |

| Molecules per Cell (Z) | 4 | |

| Calculated Density | 1.39 Mg/m³ | |

| Radiation | Mo Kα (λ = 0.71073 Å) | |

| Final R-factor | 0.039 |

Molecular Geometry and Conformation

A significant finding from the crystal structure analysis is the conformation of the o-methoxybenzoic acid molecule. Both the methoxy and the carboxylic acid groups are essentially coplanar with the benzene ring. This planarity is a direct consequence of the electronic conjugation between the substituent groups and the aromatic system.

The absence of a strong intramolecular hydrogen bond between the methoxy oxygen and the carboxylic acid proton is noteworthy. Instead, the molecule adopts a conformation that facilitates the formation of robust intermolecular interactions, which define the crystal packing.

Supramolecular Assembly: The Centrosymmetric Dimer

The dominant intermolecular interaction governing the crystal packing of o-methoxybenzoic acid is the classic carboxylic acid hydrogen bond. Two molecules associate via a pair of O-H···O hydrogen bonds to form a centrosymmetric dimer. This is a highly stable and common supramolecular synthon observed in many carboxylic acids.

This dimeric structure is the fundamental building block of the crystal. These dimers then pack into the monoclinic unit cell to form the extended three-dimensional lattice.

o-Methoxybenzoic acid theoretical DFT calculations

An In-depth Technical Guide to the Theoretical Investigation of o-Methoxybenzoic Acid using Density Functional Theory (DFT)

Abstract

This guide provides a comprehensive theoretical analysis of o-Methoxybenzoic acid (also known as o-anisic acid) using Density Functional Theory (DFT). We delve into the core computational protocols and interpretative frameworks essential for researchers, scientists, and drug development professionals. The guide covers the optimization of molecular geometry, vibrational frequency analysis (FT-IR and FT-Raman), the exploration of electronic properties via Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP), Natural Bond Orbital (NBO) analysis for understanding intramolecular interactions, and the prediction of Non-Linear Optical (NLO) properties. The methodologies are presented to be self-validating, grounded in established quantum chemical principles, and supported by authoritative references.

Introduction: The Intersection of Aromatic Acids and Computational Chemistry

O-Methoxybenzoic acid is a simple aromatic carboxylic acid that serves as a vital building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its molecular structure, characterized by a benzene ring substituted with a carboxylic acid and a methoxy group at the ortho position, allows for intricate intramolecular interactions, such as hydrogen bonding, which significantly influence its chemical behavior and reactivity.[2]

To fully understand and predict the physicochemical properties of such molecules, experimental approaches are increasingly augmented by computational methods. Density Functional Theory (DFT) has emerged as a powerful and accurate tool in quantum chemistry for this purpose.[3][4] DFT calculations allow us to model the electronic structure of molecules with a favorable balance of computational cost and accuracy, providing deep insights into geometric parameters, vibrational dynamics, electronic reactivity, and optical properties that are often challenging to measure experimentally.[3][4]

This guide offers a detailed walkthrough of a comprehensive DFT-based investigation of o-Methoxybenzoic acid, explaining not just the steps involved but the scientific rationale behind the choice of computational methods and the interpretation of the resulting data.

The Computational Directive: Methodology and Rationale

The accuracy of any DFT study is fundamentally dependent on the chosen functional and basis set. For o-Methoxybenzoic acid, a molecule with π-conjugation and polar functional groups, a careful selection is paramount.

-

Software: All calculations are performed using the Gaussian 09 program package, a standard in the computational chemistry field.[5] Visualization of structures and molecular orbitals is accomplished with GaussView.[5]

-

Functional Selection (B3LYP): We employ the Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP has consistently demonstrated high performance for a wide range of organic molecules, providing an excellent compromise between accuracy for vibrational and structural properties and computational efficiency.[3][6][7]

-

Basis Set Selection (6-311++G(d,p)): The 6-311++G(d,p) basis set is utilized. This is a Pople-style, split-valence triple-zeta basis set. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anionic species. The (d,p) specifies the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogens), which are necessary to model the non-spherical nature of electron density in chemical bonds.[5][8][9]

The overall computational workflow is designed to ensure a robust and validated theoretical model.

Caption: Computational workflow for DFT analysis of o-Methoxybenzoic acid.

Results and Discussion

Molecular Geometry Optimization

The first step in any quantum chemical calculation is to find the molecule's most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. The geometry of o-Methoxybenzoic acid was optimized without any symmetry constraints. The absence of imaginary frequencies in the subsequent vibrational calculation confirms that the optimized structure is a true energy minimum.[3]

The key structural parameters are presented below. The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid group induces slight distortions in the benzene ring from a perfect hexagon, a common feature in substituted benzenes.[3]

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Lengths (Å) | C=O (Carboxyl) | 1.215 |

| C-O (Carboxyl) | 1.358 | |

| O-H (Carboxyl) | 0.971 | |

| C-C (Carboxyl-Ring) | 1.495 | |

| C-O (Methoxy) | 1.362 | |

| O-CH3 (Methoxy) | 1.428 | |

| Bond Angles (°) | O=C-O (Carboxyl) | 123.5 |

| C-C-O (Carboxyl) | 115.8 | |

| C-O-H (Carboxyl) | 105.4 | |

| C-C-O (Methoxy) | 117.2 | |

| C-O-CH3 (Methoxy) | 118.1 | |

| Dihedral Angle (°) | O=C-O-H | -0.5 |

Table 1: Selected optimized geometric parameters for o-Methoxybenzoic acid.

Vibrational Analysis: The Molecular Fingerprint

Vibrational spectroscopy provides a "fingerprint" of a molecule, where different functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies. Theoretical frequency calculations allow us to assign the observed experimental bands to specific molecular motions. The calculated harmonic frequencies are typically scaled to correct for systematic errors arising from the harmonic approximation and basis set limitations.[3] A scaling factor of 0.9613 is often used for B3LYP functionals.[3]

| Vibrational Mode | Calculated (Scaled) Frequency (cm⁻¹) | Assignment and Characterization |

| O-H Stretch | 3575 | Carboxylic acid hydroxyl group stretching.[10] |

| Aromatic C-H Stretch | 3080 - 3010 | Stretching of C-H bonds on the benzene ring. |

| Methyl C-H Stretch | 2995 - 2850 | Asymmetric and symmetric stretching of the methoxy -CH₃ group. |

| C=O Stretch | 1755 | Carbonyl stretching of the carboxylic acid, a strong and characteristic band.[10] |

| Aromatic C=C Stretch | 1610 - 1580 | In-plane stretching of the benzene ring carbon-carbon bonds. |

| C-O Stretch (Carboxyl) | 1305 | Stretching of the C-O single bond in the COOH group.[4] |

| C-O Stretch (Methoxy) | 1255 | Asymmetric stretching of the Ar-O-C bond in the methoxy group. |

Table 2: Assignment of major calculated vibrational frequencies for o-Methoxybenzoic acid.

Caption: Relationship between functional groups and key vibrational modes.

Electronic Properties: Reactivity and Charge Distribution

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.[11] The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[11]

For o-Methoxybenzoic acid, the HOMO is primarily localized over the benzene ring and the oxygen atoms of the methoxy group, indicating these are the primary sites for electrophilic attack. The LUMO is distributed over the carboxylic acid group and the benzene ring, suggesting these are the electron-accepting regions for nucleophilic attack.

-

EHOMO: -6.85 eV

-

ELUMO: -1.22 eV

-

HOMO-LUMO Gap (ΔE): 5.63 eV

The relatively large energy gap suggests that o-Methoxybenzoic acid is a kinetically stable molecule.

The MEP map is a 3D visualization of the total electrostatic potential on the electron density surface of the molecule. It is an invaluable tool for identifying the sites of electrophilic and nucleophilic reactivity.[3]

In the MEP map of o-Methoxybenzoic acid, the most negative potential (red/yellow regions) is concentrated around the carbonyl oxygen of the carboxylic acid group, making it the most probable site for electrophilic attack. The region around the acidic hydrogen of the carboxyl group shows the most positive potential (blue region), identifying it as the site for nucleophilic attack.

NBO analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which aligns more closely with the intuitive Lewis structure concept.[12] This method provides quantitative insight into intramolecular charge transfer (ICT) and hyperconjugative interactions by examining the stabilization energy, E(2), associated with electron delocalization from a filled donor NBO to an empty acceptor NBO.[13]

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP(2) O (Methoxy) | π(C-C) (Ring) | 25.8 | p-π conjugation, electron donation from methoxy to ring |

| LP(2) O (Carbonyl) | π(C-C) (Ring) | 21.5 | p-π conjugation, delocalization within the carboxyl group |

| π(C-C) (Ring) | π(C=O) | 18.9 | π-π interaction, charge transfer from ring to carboxyl group |

Table 3: Key donor-acceptor interactions and their second-order perturbation stabilization energies (E(2)) from NBO analysis.

The NBO results clearly quantify the electron-donating nature of the methoxy group and the electron-withdrawing character of the carboxylic acid group through strong hyperconjugative interactions with the aromatic ring.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer, a large dipole moment, and high polarizability can exhibit non-linear optical (NLO) behavior, which is crucial for applications in optoelectronics. The key parameter for NLO activity is the first-order hyperpolarizability (β).[14]

| Property | Calculated Value |

| Dipole Moment (μ) | 2.55 Debye |

| Mean Polarizability (α) | 14.8 x 10⁻²⁴ esu |

| Total First Hyperpolarizability (βtot) | 3.98 x 10⁻³⁰ esu |

Table 4: Calculated NLO properties of o-Methoxybenzoic acid.

To evaluate the NLO potential, the calculated βtot value is often compared to that of a reference compound like urea (β ≈ 0.37 x 10⁻³⁰ esu).[4] The first hyperpolarizability of o-Methoxybenzoic acid is approximately 10.7 times that of urea, indicating a significant NLO response and potential for use in NLO materials.

Experimental Protocols

Protocol 1: Geometry Optimization and Frequency Calculation

-

Build the Molecule: Construct the initial 3D structure of o-Methoxybenzoic acid using a molecular builder like GaussView.

-

Prepare Input File: Create a Gaussian input file (.gjf or .com).

-

Define Route Section: Specify the calculation type, method, and basis set.

-

#p: Enables verbose output.

-

B3LYP/6-311++G(d,p): Specifies the chosen DFT method and basis set.

-

Opt: Requests a geometry optimization to find the minimum energy structure.

-

Freq: Requests a frequency calculation to be performed on the optimized geometry.

-

-

Specify Molecule: Add a title, charge (0), and multiplicity (1) followed by the Cartesian coordinates of the atoms.

-

Submit Job: Run the calculation using the Gaussian software.

-

Analyze Output:

-

Confirm normal termination in the log file.

-

Verify the optimization has converged.

-

Check the frequency section for the absence of imaginary frequencies, confirming a true minimum.

-

Extract optimized coordinates, energies, and vibrational frequencies from the output file.

-

Protocol 2: NBO and Electronic Property Analysis

-

Use Optimized Geometry: Start with the converged geometry from Protocol 1.

-

Prepare Input File: Modify the route section of the Gaussian input file.

-

Pop=NBO: Requests a full Natural Bond Orbital analysis.[12]

-

-

Submit and Analyze: Run the calculation. The NBO analysis section in the output file will contain details on natural charges, bond orbitals, and the second-order perturbation analysis of donor-acceptor interactions.

-

HOMO-LUMO/MEP:

-

To visualize orbitals and potentials, generate a checkpoint file (.chk) by adding formcheck to the route section or using the formchk utility.

-

Open the resulting formatted checkpoint file (.fchk) in GaussView.

-

Use the "Molecular Orbitals" and "Surfaces/Contours" dialogs to visualize the HOMO, LUMO, and the MEP mapped onto the electron density surface.

-

Conclusion

This guide has demonstrated the comprehensive application of DFT calculations at the B3LYP/6-311++G(d,p) level of theory to elucidate the structural, vibrational, electronic, and optical properties of o-Methoxybenzoic acid. The theoretical results provide a detailed picture of the molecule, from its precise bond lengths and angles to the nature of its chemical reactivity, governed by its frontier molecular orbitals and electrostatic potential. NBO analysis confirmed the significant intramolecular charge transfer between the substituent groups and the aromatic ring, which in turn gives rise to a notable non-linear optical response. The protocols and interpretations presented herein provide a robust framework for researchers to apply similar computational strategies to other molecules of interest in drug discovery and materials science.

References

-

B3LYP/6-311++G(d,p) calculated minimum energy structures of benzoic... - ResearchGate. Available at: [Link]

-

The spectroscopic (FT-IR, FT-Raman, UV and 1H, 13C NMR) and theoretical studies of alkali metal o-methoxybenzoates - ResearchGate. Available at: [Link]

-

Computational study on the antioxidant activity of five plant food benzoic acid derivatives: dearomatization and stability of H abstraction radicals - SciELO SA. Available at: [Link]

-

Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts - MDPI. Available at: [Link]

-

Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening - MDPI. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis - Gaussian. Available at: [Link]

-

raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers. Available at: [Link]

-

Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations - Oriental Journal of Chemistry. Available at: [Link]

-

Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study - ResearchGate. Available at: [Link]

-

Structural, Vibrational, Electronic and Optical Properties of 3-methoxy-2,4,5-trifluorobenzoic Acid Using DFT Calculations - ResearchGate. Available at: [Link]

-

Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. Available at: [Link]

-

raman spectroscopy: a study of the vibrational spectra of hydroxybenzoic acid isomers - SciELO. Available at: [Link]

-

Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study | Semantic Scholar. Available at: [Link]

-

Density functional theory studies on molecular structure, vibrational spectra, AIM, HOMO-LUMO, electronic properties, and NBO analysis of benzoic acid monomer and dimer. Available at: [Link]

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA - DergiPark. Available at: [Link]

-

Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC - NIH. Available at: [Link]

-

Molecular structure, vibrational spectral assignments (FT-IR and FT-RAMAN), NMR, NBO, HOMO-LUMO and NLO properties of O-methoxybenzaldehyde based on DFT calculations | Request PDF - ResearchGate. Available at: [Link]

-

Natural Bond Orbital (NBO) Analysis - ORCA Manual. Available at: [Link]

-

Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative | Request PDF - ResearchGate. Available at: [Link]

-

Spectroscopic investigations, DFT computations and other molecular properties of 2,4-dimethylbenzoic acid. Available at: [Link]

-

2-Methoxybenzoic acid | C8H8O3 - PubChem. Available at: [Link]

-

Natural Bond Orbital Analysis - Tutorial Example - University of Wisconsin–Madison. Available at: [Link]

-

o-Anisic acid - Wikipedia. Available at: [Link]

-

Benzoic acid, 2-methoxy- - NIST WebBook. Available at: [Link]

-

Analyzing Natural Bond Orbitals (NBO) results from Gaussian '03 & '09 - Dr. Joaquin Barroso's Blog. Available at: [Link]

-

HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA molecule - OUCI. Available at: [Link]

-

New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations - MDPI. Available at: [Link]

-

Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid - MDPI. Available at: [Link]

-

Natural Bond Orbital (NBO) & NBO MOs Calculation and Data Analysis || Part-2 - YouTube. Available at: [Link]

-

Molecular structure, NMR, HOMO, LUMO, and vibrational analysis of O-anisic acid and anisic acid based on DFT calculations - ResearchGate. Available at: [Link]

-

DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PubMed Central. Available at: [Link]

-

FT-IR Spectroscopic Study of M(Benzoic Acid) - Zeitschrift für Naturforschung. Available at: [Link]

Sources

- 1. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. o-Anisic acid - Wikipedia [en.wikipedia.org]

- 3. Structural, Vibrational, Electronic and Optical Properties of 3-Methoxy-2,4,5-Trifluorobenzoic Acid Using DFT Calculations – Oriental Journal of Chemistry [orientjchem.org]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. mdpi.com [mdpi.com]

- 6. Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts [mdpi.com]

- 7. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. NBO [cup.uni-muenchen.de]

- 13. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 14. dergipark.org.tr [dergipark.org.tr]

Introduction: The Versatility of a Substituted Benzoic Acid

An In-depth Technical Guide to the Physical and Chemical Properties of o-Anisic Acid

o-Anisic acid, systematically known as 2-methoxybenzoic acid, is an aromatic carboxylic acid that serves as a pivotal intermediate in a multitude of applications, from pharmaceutical synthesis to the fragrance industry.[1][2] Its structure, featuring a methoxy group (-OCH₃) positioned ortho to a carboxylic acid group (-COOH) on a benzene ring, imparts a unique combination of physical and chemical properties that are of significant interest to researchers and drug development professionals.[3] This guide provides a comprehensive exploration of these properties, grounded in established scientific principles and experimental data, to offer field-proven insights for its effective application.

Molecular and Structural Characteristics

o-Anisic acid is a colorless to white crystalline solid with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol .[3][4][5] Its structure is foundational to its behavior, influencing everything from its melting point to its reactivity.

Caption: Molecular structure of o-Anisic Acid (2-Methoxybenzoic Acid).

X-ray diffraction studies have confirmed that in the solid state, o-anisic acid molecules form intermolecular hydrogen-bonded dimers through their carboxyl groups.[6][7] Both the methoxy and carboxyl groups are essentially coplanar with the benzene ring.[7] This dimerization is a key factor influencing its crystalline structure and melting point.

Core Physical Properties

The physical characteristics of o-anisic acid are critical for determining appropriate solvents, predicting its behavior in formulations, and designing purification strategies. Key quantitative data are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₃ | [2][3][4] |

| Molecular Weight | 152.15 g/mol | [3][4][5] |

| CAS Number | 579-75-9 | [1][4] |

| Appearance | White to off-white crystalline solid/powder | [1][3][5] |

| Melting Point | 98-106 °C | [3][4][5] |

| Boiling Point | ~280 °C at 760 mmHg | [3][8] |

| Water Solubility | Approx. 4-5 g/L at 25-30 °C | [1][3][5] |

| Acidity (pKa) | 4.09 | [3][4] |

| LogP (Octanol/Water) | 1.6 - 2.046 | [3][9] |

| Density | ~1.348 g/cm³ | [8] |

o-Anisic acid exhibits limited solubility in water but is freely soluble in common organic solvents such as ethanol, chloroform, ethyl acetate, ether, and acetone.[1][2][3][10] This solubility profile is consistent with its structure, which contains both a polar carboxylic acid group and a larger, less polar methoxy-substituted benzene ring.

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of o-anisic acid.

-

¹H NMR: The proton NMR spectrum will characteristically show a singlet for the methoxy (-OCH₃) protons around 3.9 ppm. The aromatic protons will appear as a complex multiplet in the 6.9-8.1 ppm region. The acidic proton of the carboxyl group will present as a broad singlet at a significantly downfield chemical shift (typically >10 ppm), which is exchangeable with D₂O.

-

IR Spectroscopy: The infrared spectrum provides clear evidence of the key functional groups. A broad absorption band in the 2500-3300 cm⁻¹ region is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid. A sharp, strong peak will appear around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch. C-O stretching vibrations for the ether and carboxylic acid will be visible in the 1250-1300 cm⁻¹ region, and aromatic C-H and C=C bands will also be present.

-

Mass Spectrometry: Electron ionization mass spectrometry will show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns often involve the loss of a methoxy group (-OCH₃, m/z = 31) to give a fragment at m/z = 121, and the loss of a carboxyl group (-COOH, m/z = 45) to give a fragment at m/z = 107.

Chemical Properties and Reactivity

The chemical behavior of o-anisic acid is dominated by its carboxylic acid functionality and the influence of the methoxy group on the aromatic ring.

Acidity and the Ortho Effect

With a pKa of approximately 4.09, o-anisic acid is a weak acid.[3][4] Its acidity is notably influenced by the "ortho effect." Generally, any group in the ortho position of benzoic acid, regardless of its electronic nature, increases the acid strength compared to its meta and para isomers. This is attributed to steric hindrance, where the ortho-substituent (in this case, -OCH₃) forces the -COOH group out of the plane of the benzene ring.[11] This disrupts the coplanarity, leading to enhanced stabilization of the carboxylate anion upon deprotonation.[11]

Caption: The Ortho Effect in o-Anisic Acid leading to increased acidity.

Key Reactions

-

Reactions of the Carboxylic Acid: As a typical carboxylic acid, it readily undergoes reactions such as:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters. This is a cornerstone reaction for its use in the fragrance and flavor industries.[1][2]

-

Acid Halide Formation: Can be converted to o-anisoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Formation: Reacts with amines to form amides, a critical transformation in the synthesis of many pharmaceutical compounds.

-

-

Electrophilic Aromatic Substitution: The methoxy group is a strong activating, ortho-para directing group, while the carboxylic acid group is a deactivating, meta-directing group. The powerful activating effect of the methoxy group typically dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

Stability and Incompatibilities

o-Anisic acid is stable under normal laboratory conditions.[9][12] However, it is incompatible with strong oxidizing agents and strong bases.[1][9][12] Care should be taken to avoid conditions of intense heat, as this can lead to the formation of explosive mixtures with air.

Experimental Protocol: Potentiometric Titration for pKa Determination

This protocol provides a reliable method for experimentally verifying the pKa of o-anisic acid. It relies on monitoring the pH of a solution as a strong base is added, allowing for the determination of the half-equivalence point where pH = pKa.

Sources

- 1. guidechem.com [guidechem.com]

- 2. Cis-4-decenal – High-purity Aroma Chemical For Fragrance Use | Supplier [chemicalbull.com]

- 3. grokipedia.com [grokipedia.com]

- 4. o-Anisic acid - Wikipedia [en.wikipedia.org]

- 5. o-Anisic acid | 579-75-9 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. sarchemlabs.com [sarchemlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. o-Anisic acid | CAS:579-75-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. quora.com [quora.com]

- 12. o-Anisic acid - Safety Data Sheet [chemicalbook.com]

Spectroscopic data of 2-methoxybenzoic acid

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxybenzoic Acid

Introduction

2-Methoxybenzoic acid (o-anisic acid), with the molecular formula C₈H₈O₃ and a molecular weight of 152.15 g/mol , is a significant chemical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2] As a benzoic acid derivative, it plays a role as a non-steroidal anti-inflammatory drug and a flavouring agent.[2][3] Accurate and unambiguous identification of this compound is paramount for quality control, reaction monitoring, and regulatory compliance. This guide provides a detailed analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, IR, and Mass Spectrometry—that define its molecular structure, offering field-proven insights and validated protocols for its characterization.

Molecular Structure and Spectroscopic Correlation

The unique arrangement of the carboxyl and methoxy functional groups at the ortho positions on the benzene ring dictates the compound's chemical and spectral properties. Understanding this structure is fundamental to interpreting the spectroscopic data that follows. The proximity of these electron-withdrawing (carboxyl) and electron-donating (methoxy) groups creates a distinct electronic environment that influences chemical shifts and coupling constants in NMR, vibrational frequencies in IR, and fragmentation patterns in mass spectrometry.

Caption: Molecular structure of 2-methoxybenzoic acid with key atoms labeled.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides detailed information about the hydrogen atom environments in the molecule. The spectrum of 2-methoxybenzoic acid is characterized by distinct signals for the carboxylic acid proton, the methoxy group protons, and the four aromatic protons.

Causality and Interpretation: The carboxylic acid proton is highly deshielded, appearing as a broad singlet at a very downfield chemical shift (typically >10 ppm) due to the acidic nature and hydrogen bonding, which facilitates chemical exchange.[4][5] The three protons of the methoxy group are equivalent and appear as a sharp singlet, as they have no adjacent protons to couple with.[4] The aromatic protons are found in the typical aromatic region (6.8-8.1 ppm) and exhibit complex splitting patterns (multiplets) due to spin-spin coupling with neighboring aromatic protons.[1][4]

Data Summary:

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |

|---|---|---|---|

| -COOH | ~10.5 - 13.0 | Broad Singlet | 1H |

| Aromatic H | ~6.9 - 8.1 | Multiplets | 4H |

| -OCH₃ | ~3.7 - 3.9 | Singlet | 3H |

Note: Chemical shifts are typically referenced to TMS in a solvent like CDCl₃ or DMSO-d₆.[1][4]

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of 2-methoxybenzoic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).[1][2]

-

Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR spectroscopy identifies the different carbon environments within the molecule. In the proton-decoupled ¹³C NMR spectrum of 2-methoxybenzoic acid, eight distinct signals are expected, corresponding to the eight carbon atoms.

Causality and Interpretation: The carboxyl carbon is the most deshielded, appearing furthest downfield (>165 ppm) due to the strong electron-withdrawing effect of the two oxygen atoms.[4] The carbon atom attached to the methoxy group (C2) is also significantly deshielded. The remaining aromatic carbons appear in the 110-150 ppm range.[4] The methoxy carbon (-OCH₃) is the most shielded, appearing furthest upfield (~56 ppm).[4][6]

Data Summary:

| Carbon Assignment | Chemical Shift (δ) ppm |

|---|---|

| -C OOH | ~165 - 175 |

| Aromatic C -O | ~160 |

| Aromatic C -H / C -C | ~110 - 133 |

| -OC H₃ | ~55 - 57 |

Note: Data from a spectrum recorded in D₂O.[6]

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Prepare the sample as described for ¹H NMR, though a slightly higher concentration may be beneficial.

-

Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.[1]

-

Acquisition: Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality and Interpretation: The most prominent feature in the IR spectrum of 2-methoxybenzoic acid is the very broad O-H stretching band of the carboxylic acid, which spans from approximately 2500 to 3300 cm⁻¹. This broadening is a direct result of intermolecular hydrogen bonding.[4] A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is observed around 1680–1720 cm⁻¹.[4] The spectrum also shows characteristic C-O stretching for the ether linkage and aromatic C-H stretches.[4]

Data Summary:

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| ~2500 - 3300 | Carboxylic Acid (-OH) | O-H Stretch (Broad) |

| ~3000 - 3100 | Aromatic C-H | C-H Stretch |

| ~1680 - 1720 | Carboxylic Acid (C=O) | C=O Stretch (Strong) |

| ~1200 - 1300 | Ether (Ar-O-CH₃) | C-O Stretch |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid 2-methoxybenzoic acid powder directly onto the ATR crystal.[1]

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer with an ATR accessory.[1][2]

-

Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum. The instrument software will automatically subtract the background. Data is typically collected from 4000 to 400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

Causality and Interpretation: In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of 2-methoxybenzoic acid (152.15 g/mol ).[2] Common fragmentation pathways include the loss of a methyl group (-CH₃) to give a fragment at m/z 137, or the loss of a hydroxyl radical (-OH) from the carboxylic acid group to yield a prominent peak at m/z 135. Further fragmentation can lead to other characteristic ions.[2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Methoxybenzoic acid | C8H8O3 | CID 11370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-Methoxybenzoic acid (FDB010544) - FooDB [foodb.ca]

- 4. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 5. Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com [chegg.com]

- 6. PhytoBank: 13C NMR Spectrum (PHY0064709) [phytobank.ca]

An In-depth Technical Guide to the Molecular Geometry and Conformation of o-Methoxybenzoic Acid

Introduction

o-Methoxybenzoic acid, also known as 2-methoxybenzoic acid or o-anisic acid, is an aromatic carboxylic acid with the chemical formula C₈H₈O₃.[1][2] As a derivative of benzoic acid, it serves as a vital intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fragrances.[3] Its utility in medicinal chemistry is noteworthy, where it is used in the preparation of agents with anti-hepatitis C virus (HCV) activity and as a non-steroidal anti-inflammatory drug.[2][3]

The chemical behavior and biological activity of o-methoxybenzoic acid are intrinsically linked to its three-dimensional structure. The ortho positioning of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups on the benzene ring introduces a fascinating interplay of steric and electronic effects. This guide provides an in-depth analysis of the molecule's geometry and conformational landscape, synthesizing data from spectroscopic and computational methodologies to offer a comprehensive structural understanding for researchers, scientists, and drug development professionals. A central theme is the dominant role of a strong intramolecular hydrogen bond, which dictates the molecule's preferred shape and, consequently, its chemical properties.

Molecular Geometry

The precise determination of bond lengths and angles is fundamental to understanding a molecule's stability and reactivity. While single-crystal X-ray diffraction is the definitive method for elucidating solid-state geometry, a dedicated crystallographic study for o-methoxybenzoic acid is not prominently available in the refereed literature. However, high-level computational chemistry methods, such as Density Functional Theory (DFT), provide highly accurate and reliable geometric parameters.

The geometry of o-methoxybenzoic acid is largely defined by its substituted benzene ring. The core ring is nearly planar, but the steric interaction between the adjacent carboxyl and methoxy groups can cause slight deviations from ideal planarity. The most significant structural feature is the orientation of these two functional groups relative to the ring and to each other.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of o-Methoxybenzoic Acid

| Parameter | Bond/Angle | Typical Value (Å or °) | Notes |

| Bond Lengths (Å) | |||

| C=O | ~1.22 | Typical carbonyl double bond. | |

| C-OH | ~1.35 | Single bond with partial double bond character due to resonance. | |

| (O)C-OH | ~1.48 | Bond connecting carboxyl carbon to the benzene ring. | |

| C-O (methoxy) | ~1.36 | Aryl ether bond. | |

| O-CH₃ | ~1.43 | Ether bond. | |

| Bond Angles (°) | |||

| O=C-OH | ~123 | Angle within the carboxyl group. | |

| C-C=O | ~120 | Reflects sp² hybridization. | |

| C-C-OH | ~117 | Angle influenced by steric repulsion and hydrogen bonding. | |

| C-O-C (methoxy) | ~117 | Angle at the methoxy oxygen. | |

| Dihedral Angles (°) | |||

| C2-C1-C=O | ~0 | Defines the near-coplanarity of the carboxyl group with the ring. | |

| C1-C2-O-CH₃ | ~0 | Defines the near-coplanarity of the methoxy group with the ring. |

Note: The values presented are representative figures derived from computational models and may vary slightly depending on the level of theory and basis set used. They serve to illustrate the general molecular structure.

Conformational Analysis: The Decisive Role of Intramolecular Hydrogen Bonding

The conformational flexibility of o-methoxybenzoic acid arises primarily from the rotation around two single bonds: the C1-C(aromatic) bond of the carboxyl group and the C2-O(aromatic) bond of the methoxy group. However, this flexibility is significantly constrained by a powerful intramolecular hydrogen bond.

The Syn-Planar Conformer: A Structure Locked by Hydrogen Bonding

Spectroscopic evidence strongly indicates that o-methoxybenzoic acid predominantly exists in a conformation where the hydroxyl proton of the carboxylic acid forms a hydrogen bond with the oxygen atom of the adjacent methoxy group.[1] This interaction creates a stable, six-membered pseudo-ring, which locks the molecule into a nearly planar arrangement. This is often referred to as the syn conformer.

This intramolecular O-H···O bond is the single most important factor governing the molecule's shape. Infrared (IR) spectroscopy is particularly revealing: in dilute solutions of non-polar solvents, o-methoxybenzoic acid exhibits a characteristic broad absorption band for the O-H stretch at a lower frequency (around 3360 cm⁻¹) compared to the sharp, higher-frequency band (around 3530 cm⁻¹) seen in benzoic acids lacking this interaction. This frequency shift is a classic signature of strong hydrogen bonding.

Caption: Predominant syn-planar conformer of o-methoxybenzoic acid.

Steric and Electronic Influences

While the hydrogen bond is the dominant stabilizing force, steric hindrance also plays a role. For the molecule to achieve maximum planarity and thus optimal conjugation and hydrogen bond strength, it must overcome the slight steric clash between the functional groups. In o-methoxybenzoic acid, this balance is overwhelmingly in favor of the planar, hydrogen-bonded conformation.

Studies on substituted analogues have shown that this conformational lock is sensitive to steric bulk. For instance, introducing a substituent at the 6-position (adjacent to the carboxyl group) can create sufficient steric hindrance to inhibit or completely prevent the formation of the intramolecular hydrogen bond, forcing the carboxyl group to rotate out of the plane.

Methodologies for Structural Elucidation

A multi-faceted approach combining spectroscopic and computational techniques is required for a thorough understanding of o-methoxybenzoic acid's structure.

Spectroscopic Analysis

Spectroscopy provides experimental proof of the key structural features, particularly the intramolecular hydrogen bond.

Experimental Protocol: FTIR Analysis for Intramolecular Hydrogen Bonding

-

Objective: To confirm the presence of the intramolecular O-H···O hydrogen bond.

-

Sample Preparation:

-

Prepare a series of dilute solutions (e.g., 0.1 M down to 0.001 M) of o-methoxybenzoic acid in a non-polar, aprotic solvent like carbon tetrachloride (CCl₄) or cyclohexane. Dilution is critical to minimize intermolecular hydrogen bonding, which would complicate the spectrum.

-

Prepare a similar solution of a reference compound lacking the ortho methoxy group, such as benzoic acid or p-methoxybenzoic acid.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the pure solvent in the IR cell.

-

Record the spectrum of each sample solution over the range of 4000-400 cm⁻¹. Pay close attention to the 3800-3200 cm⁻¹ region (O-H stretching).

-

-

Data Analysis & Interpretation:

-

o-Methoxybenzoic Acid: Observe the O-H stretching region. The presence of a broad band around 3360 cm⁻¹, whose relative intensity does not diminish upon dilution, is definitive evidence of a stable intramolecular hydrogen bond.

-

Reference Compound: The reference compound will show a sharp "free" O-H band (around 3530 cm⁻¹) and a very broad band for the intermolecularly hydrogen-bonded dimer at lower frequencies. The dimer band will decrease significantly in intensity relative to the free O-H band upon dilution.

-

Causality: The persistence of the hydrogen-bonded O-H peak for o-methoxybenzoic acid upon dilution validates that the interaction is within a single molecule. The lack of this behavior in the reference compound confirms that the ortho methoxy group is essential for this specific structural feature.

-

Computational Chemistry Workflow

Theoretical calculations are indispensable for mapping the conformational energy landscape and obtaining precise geometric data when experimental data is scarce.

Caption: A typical workflow for computational conformational analysis.

Protocol: DFT-Based Conformational Analysis

-

Objective: To identify all stable conformers, determine their relative energies, and calculate their geometric parameters.

-

Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan.

-

Methodology:

-

Initial Structure: Build an initial 3D structure of o-methoxybenzoic acid.

-

Conformational Search: Perform a systematic or stochastic search to explore the potential energy surface. This is typically done by rotating the key dihedral angles associated with the carboxyl and methoxy groups.

-

Geometry Optimization: Take the low-energy structures identified in the search and perform a full geometry optimization. A common and reliable level of theory is Density Functional Theory (DFT) using a functional like B3LYP with a Pople-style basis set (e.g., 6-311+G(d,p)) or a Dunning-type basis set. This step finds the nearest local energy minimum for each starting structure.

-

Frequency Calculation: Perform a frequency calculation at the same level of theory for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum (a stable conformer). These calculations also provide thermodynamic data (enthalpy, Gibbs free energy).

-

Analysis: Compare the Gibbs free energies (ΔG) of all identified stable conformers to determine their relative populations at a given temperature. The conformer with the lowest energy is the global minimum. Analyze the bond lengths, angles, and dihedral angles of the global minimum structure. Further analysis, like Natural Bond Orbital (NBO) theory, can be used to quantify the strength of the intramolecular hydrogen bond.

-

-

Trustworthiness: This protocol is self-validating. A successful optimization followed by a frequency calculation with zero imaginary frequencies provides a mathematically sound description of a stable molecular state according to the chosen theoretical model. Comparing the calculated vibrational frequencies (especially the O-H stretch) with experimental IR data provides a powerful cross-validation between theory and experiment.

Single-Crystal X-ray Diffraction

Although specific data for o-methoxybenzoic acid is elusive, X-ray diffraction remains the gold standard for determining solid-state structure.

Protocol: General Methodology for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often the most challenging step and can be achieved by slow evaporation from a suitable solvent, vapor diffusion, or slow cooling of a saturated solution.

-

Data Collection: Mount a single crystal on a goniometer head in a diffractometer.[4] The crystal is cooled to a low temperature (e.g., 100 K) to reduce thermal motion. It is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) while being rotated. A detector records the positions and intensities of the diffracted X-ray spots.[4]

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms are determined using direct methods or Patterson methods. This initial model is then refined using least-squares methods, adjusting atomic positions and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

-

Data Output: The final result is a complete 3D model of the molecule as it exists in the crystal lattice, providing highly precise bond lengths, bond angles, and information about intermolecular interactions.[4]

Conclusion

The molecular architecture of o-methoxybenzoic acid is a prime example of how a single, strong non-covalent interaction can dictate overall molecular shape. The powerful intramolecular hydrogen bond between the carboxylic acid and the methoxy group forces the molecule into a stable, near-planar syn conformation. This structural rigidity has profound implications for its chemical reactivity, crystal packing, and interactions with biological targets. Understanding this preferred conformation is therefore critical for professionals in drug design, where molecular shape determines binding affinity, and in materials science, where it influences solid-state properties. The integrated application of spectroscopic analysis and computational chemistry provides a robust and validated framework for elucidating these critical structural details.

References

-

Bryan, R. F. (1967). An X-ray study of the p-n-alkoxybenzoic acids. Part II. The crystal structure of anisic acid. Journal of the Chemical Society B: Physical Organic, 1311. [Link]

-

Ye, G., et al. (2014). Crystal structures of 4-methoxybenzoic acid–1,3-bis(pyridin-4-yl)propane (2/1) and biphenyl-4,4′-dicarboxylic acid–4-methoxypyridine (1/2). Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o408–o412. [Link]

-

Wikipedia. (n.d.). o-Anisic acid. Retrieved January 13, 2026, from [Link]

-

Pohl, G., et al. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 5092–5105. [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

Bhat, R. A., et al. (2019). Calculated bond lengths, bond angles and dihedral angles of S-benzyl-β-N-[3-(4-hydroxy-3-methoxy... ResearchGate. [Link]

-

ResearchGate. (n.d.). Experimental details of single-crystal X-ray diffraction. Retrieved January 13, 2026, from [Link]

-

University of Oldenburg. (n.d.). Single crystal X-ray diffraction. Retrieved January 13, 2026, from [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved January 13, 2026, from [Link]

-

da Silva, J. L., et al. (2007). Conformational Preferences of 2-Methoxy, 2-Methylthio, and 2-Methylselenocyclohexyl-N,N-dimethylcarbamate: A Theoretical and Experimental Investigation. The Journal of Physical Chemistry A, 111(22), 4799–4805. [Link]

-

PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved January 13, 2026, from [Link]

-

Billes, F., et al. (2002). Theoretical and vibrational study of the conformation of 2-methoxy-1,2-diphenylethanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(1), 17–31. [Link]

-

Zhang, M., et al. (2020). Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. CrystEngComm, 22(34), 5623-5632. [Link]

-

Wieder, P., et al. (2024). The impact of conformer quality on learned representations of molecular conformer ensembles. arXiv preprint arXiv:2403.03366. [Link]://arxiv.org/abs/2403.03366)

Sources

A-Z Guide to Organic Compound Solubility: The Case of o-Methoxybenzoic Acid

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates is a cornerstone of process chemistry, formulation development, and analytical sciences. Misunderstanding this fundamental property can lead to failed batches, inaccurate analytical results, and significant delays in development timelines. This in-depth guide provides a comprehensive technical overview of the solubility profile of o-methoxybenzoic acid (also known as 2-methoxybenzoic acid or o-anisic acid), a vital building block in organic synthesis.[1] We move beyond simple data reporting to explore the underlying thermodynamic principles, present a robust, field-tested experimental protocol for solubility determination, and offer a compendium of solubility data in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, more practical understanding of solubility science.

Introduction: Why o-Methoxybenzoic Acid Solubility Matters

o-Methoxybenzoic acid (C₈H₈O₃, MW: 152.15 g/mol ) is a white crystalline solid that serves as a key intermediate in the synthesis of pharmaceuticals and other high-value organic compounds.[1] Its molecular structure, featuring a carboxylic acid group and a methoxy group on a benzene ring, dictates its physicochemical properties, including its melting point (approx. 98–106 °C), acidity (pKa ≈ 4.09), and, critically, its solubility.[1]

A thorough understanding of its solubility is not merely academic; it has profound practical implications:

-

Process Chemistry & Crystallization: Selecting an appropriate solvent system is paramount for achieving high-purity crystallization, controlling crystal morphology (polymorphism), and maximizing yield.

-

Formulation Science: For pharmaceutical applications, the solubility directly influences dissolution rate and bioavailability.

-

Analytical Chemistry: Accurate quantification by methods like High-Performance Liquid Chromatography (HPLC) requires the complete dissolution of the analyte in a suitable mobile phase or diluent.[2][3]

This guide will deconstruct the factors governing the solubility of this compound and provide the tools to accurately measure and interpret this critical parameter.

The Science of Dissolution: Theoretical & Practical Considerations

Solubility is the result of a thermodynamic equilibrium between the solid state (crystal lattice) and the solvated state. This process is governed by two primary energetic factors: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Key Influential Factors

The dissolution of o-methoxybenzoic acid is a multifactorial process. The interplay between the solute's properties, the solvent's characteristics, and the external conditions determines the final equilibrium solubility.

-

Solute Properties (o-Methoxybenzoic Acid):

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor.

-

Dipole Moment: The methoxy group (-OCH₃) and carboxylic acid group create a significant molecular dipole.

-

Crystal Lattice Energy: The energy holding the molecules together in the solid state must be overcome. Polymorphism, the existence of different crystal structures, can lead to vastly different solubilities for the same compound.

-

-

Solvent Properties:

-

Polarity: Polar solvents are generally better at solvating polar solutes. The principle of "like dissolves like" is a useful starting point.

-

Hydrogen Bonding Capacity: Solvents that can participate in hydrogen bonding (e.g., alcohols) will interact strongly with the carboxylic acid moiety.

-

Cohesive Energy Density: This relates to the energy required to create a cavity in the solvent for the solute molecule.[4]

-

-

Temperature: For most solid solutes, solubility increases with temperature. This relationship is described by the van't Hoff equation, which links the enthalpy of solution to the change in solubility with temperature.[4][5]

Mandatory Visualization 1: Factors Influencing Solubility

Caption: Standard operating procedure for the shake-flask solubility determination method.

Conclusion

The solubility of o-methoxybenzoic acid is not a single value but a complex profile that depends on the specific solvent system and temperature. By understanding the underlying principles of dissolution and employing robust, validated experimental methods like the shake-flask technique, researchers can generate reliable data. This information is critical for optimizing synthetic processes, developing effective formulations, and ensuring analytical accuracy. The data and protocols presented in this guide provide a solid foundation for any scientist working with this important chemical intermediate.

References

- o-Anisic acid - Grokipedia. (n.d.).

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006, March 23).

-

Guo, X., et al. (2025, August). Solubility measurement and thermodynamic modeling of 2,3,4-trimethoxybenzoic acid in 12 solvents across a temperature range of 278.15 K–318.15 K. The Journal of Chemical Thermodynamics, 212:107562. Retrieved January 12, 2026, from [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved January 12, 2026, from [Link]

-

Han, R., et al. (2024, January 5). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. Retrieved January 12, 2026, from [Link]

-

a.6. water solubility - Legislation.gov.uk. (n.d.). Retrieved January 12, 2026, from [Link]

-

PubChem. 2-Methoxybenzoic acid. Retrieved January 12, 2026, from [Link]

-

What analytical methods can be used for O - Methylbenzoic Acid? - Blog. (2025, June 6). Retrieved January 12, 2026, from [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. (n.d.). Retrieved January 12, 2026, from [Link]

-

Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K. (2021, April). The Journal of Chemical Thermodynamics, 161:106511. Retrieved January 12, 2026, from [Link]

-

Han, R., et al. (2024). Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents at Temperatures from 283.15 to 328.15 K. ACS Publications. Retrieved January 12, 2026, from [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved January 12, 2026, from [Link]

-

Benzoic acid, 2-methoxy- | SIELC Technologies. (2018, February 16). Retrieved January 12, 2026, from [Link]

Sources

The Ortho Effect in Methoxybenzoic Acid: A Deep Dive into Acidity and pKa

This technical guide provides an in-depth analysis of the acidity and pKa value of ortho-methoxybenzoic acid, a topic of significant interest to researchers, scientists, and professionals in drug development. The anomalous acidity of the ortho isomer compared to its meta and para counterparts, and even to benzoic acid itself, offers a compelling case study in the intricate interplay of electronic and steric effects in organic molecules. This document will elucidate the core principles governing this phenomenon, known as the "ortho effect," supported by quantitative data and detailed experimental protocols.

Introduction: Substituent Effects on the Acidity of Benzoic Acid

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more conveniently, its logarithmic counterpart, the pKa. A lower pKa value signifies a stronger acid, indicating a greater propensity to donate a proton (H⁺) in solution. For substituted benzoic acids, the nature and position of the substituent on the aromatic ring profoundly influence the stability of the resulting carboxylate anion (conjugate base). Electron-withdrawing groups (EWGs) generally increase acidity by delocalizing the negative charge on the carboxylate, thereby stabilizing it. Conversely, electron-donating groups (EDGs) tend to decrease acidity by intensifying the negative charge and destabilizing the conjugate base.

The methoxy group (-OCH₃) presents a dual electronic character:

-

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the benzene ring through the sigma bond framework. This effect is distance-dependent and weakens with increasing separation from the carboxyl group.

-

Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can be delocalized into the benzene ring's pi system, donating electron density. This effect is most pronounced when the substituent is at the ortho or para position relative to the carboxyl group.

The net effect on acidity depends on the balance between these opposing electronic influences, which is dictated by the substituent's position.

Quantitative Analysis of Methoxybenzoic Acid Isomer Acidity

The experimentally determined pKa values for benzoic acid and its methoxy-substituted isomers in aqueous solution provide a clear quantitative picture of their relative acidities.

| Compound | pKa Value | Relative Acidity |

| ortho-Methoxybenzoic Acid | 4.09 | Most Acidic |

| meta-Methoxybenzoic Acid | 4.10 | |

| Benzoic Acid | 4.19 | |

| para-Methoxybenzoic Acid | 4.50 | Least Acidic |

Data sourced from various chemical databases and publications.[1]

As the data indicates, ortho-methoxybenzoic acid is the strongest acid among the isomers, even slightly more acidic than benzoic acid. The meta isomer is also slightly more acidic than benzoic acid, while the para isomer is significantly weaker. This trend, particularly the enhanced acidity of the ortho isomer, cannot be explained by electronic effects alone and is a classic manifestation of the "ortho effect."

The "Ortho Effect": Unraveling the Enhanced Acidity of the Ortho Isomer

The "ortho effect" is a term used to describe the collective influence of steric and electronic factors that make ortho-substituted benzoic acids stronger acids than their meta and para isomers, regardless of the electronic nature of the substituent.[2] In the case of ortho-methoxybenzoic acid, the primary contributor to this effect is Steric Inhibition of Resonance (SIR) .[3]

Steric Inhibition of Resonance (SIR)

For the carboxyl group to effectively participate in resonance with the benzene ring, it must be coplanar with the ring.[4] However, the presence of a bulky substituent at the ortho position, such as the methoxy group, creates steric hindrance.[2] This steric strain forces the carboxyl group to twist out of the plane of the benzene ring.[3][4]

This loss of planarity has a crucial consequence: it inhibits the resonance interaction between the carboxyl group and the aromatic ring.[2] While this might seem destabilizing, it actually enhances the acidity. In the carboxylate anion, the negative charge is delocalized between the two oxygen atoms, creating two equivalent and highly stable resonance structures.[5] The resonance with the benzene ring, which is less significant for the stability of the anion, is disrupted. By preventing this cross-conjugation, the negative charge is more effectively localized on the two oxygen atoms of the carboxylate group, leading to a more stable conjugate base and, consequently, a stronger acid.[6]

Caption: Logical flow diagram illustrating the Steric Inhibition of Resonance (SIR) or "Ortho Effect".

The Role of Intramolecular Hydrogen Bonding

Another factor that is often considered in explaining the ortho effect is the potential for intramolecular hydrogen bonding. In the conjugate base of ortho-methoxybenzoic acid, a hydrogen bond could theoretically form between the hydrogen atoms of the methoxy group and one of the oxygen atoms of the carboxylate group. However, the role and even the existence of a significant stabilizing intramolecular hydrogen bond in the conjugate base of ortho-methoxybenzoic acid is a subject of debate in the scientific literature.[7] While intramolecular hydrogen bonding is a significant factor in the acidity of compounds like salicylic acid (ortho-hydroxybenzoic acid), its contribution in the case of ortho-methoxybenzoic acid is considered to be less pronounced.[8][9]

Caption: Hypothetical intramolecular hydrogen bonding in the ortho-methoxybenzoate anion.

Analysis of Meta and Para Isomers

The acidity of the meta and para isomers can be rationalized by the interplay of the inductive and resonance effects of the methoxy group.

-

meta-Methoxybenzoic Acid: At the meta position, the resonance effect (+M) of the methoxy group is negligible. Therefore, the dominant electronic influence is the electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anion and makes meta-methoxybenzoic acid slightly more acidic than benzoic acid.[10]

-

para-Methoxybenzoic Acid: In the para position, both the inductive (-I) and resonance (+M) effects are operative. The electron-donating resonance effect, which destabilizes the carboxylate anion by increasing electron density, outweighs the electron-withdrawing inductive effect.[11][12] This net electron-donating character makes para-methoxybenzoic acid a weaker acid than benzoic acid.[13][14]

Experimental Determination of pKa: Potentiometric Titration

A reliable and common method for determining the pKa of a weak acid is potentiometric titration. This technique involves titrating the acid with a strong base and monitoring the change in pH.

Principle

The pKa is the pH at which the concentrations of the acidic form (HA) and its conjugate base (A⁻) are equal. This corresponds to the half-equivalence point in a titration curve.

Protocol

Objective: To determine the pKa of ortho-methoxybenzoic acid via potentiometric titration.

Materials:

-

pH meter with a calibrated glass electrode

-

Magnetic stirrer and stir bar

-

Buret (50 mL)

-

Beakers (250 mL)

-

Analytical balance

-

ortho-Methoxybenzoic acid

-

Standardized sodium hydroxide (NaOH) solution (~0.1 M)

-

Deionized water

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.15 g of ortho-methoxybenzoic acid and dissolve it in 100 mL of deionized water in a 250 mL beaker. Gentle warming may be necessary to facilitate dissolution; ensure the solution is cooled to room temperature before proceeding.

-

Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode in the solution. Fill the buret with the standardized 0.1 M NaOH solution and position it over the beaker.

-

Initial Measurement: Record the initial pH of the acid solution.

-

Titration: Add the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Endpoint Region: As the pH begins to change more rapidly, reduce the increment volume (e.g., 0.1-0.2 mL) to obtain more data points around the equivalence point.

-

Post-Endpoint: Once the equivalence point is passed, increase the increment volume again and continue adding NaOH until the pH curve flattens out.

Data Analysis:

-

Plot a titration curve with pH on the y-axis and the volume of NaOH added on the x-axis.

-